molecular formula C7H11Cl2FN2O B2865203 (4-Fluoro-3-methoxyphenyl)hydrazine;dihydrochloride CAS No. 2551120-38-6

(4-Fluoro-3-methoxyphenyl)hydrazine;dihydrochloride

Cat. No.: B2865203
CAS No.: 2551120-38-6
M. Wt: 229.08
InChI Key: JXQVICOQODLEER-UHFFFAOYSA-N
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Description

(4-Fluoro-3-methoxyphenyl)hydrazine dihydrochloride is a substituted phenylhydrazine derivative characterized by a fluorine atom at the para position and a methoxy group at the meta position on the aromatic ring. Its dihydrochloride salt form enhances stability and solubility, making it suitable for synthetic chemistry applications, particularly in heterocyclic compound synthesis and materials science. Structurally, the electron-withdrawing fluoro group and electron-donating methoxy group influence its reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

(4-fluoro-3-methoxyphenyl)hydrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O.2ClH/c1-11-7-4-5(10-9)2-3-6(7)8;;/h2-4,10H,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQVICOQODLEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NN)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-methoxyphenyl)hydrazine;dihydrochloride typically involves the reaction of 4-fluoro-3-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Fluoro-3-methoxyaniline+Hydrazine hydrate+Hydrochloric acid(4-Fluoro-3-methoxyphenyl)hydrazine;dihydrochloride\text{4-Fluoro-3-methoxyaniline} + \text{Hydrazine hydrate} + \text{Hydrochloric acid} \rightarrow \text{(4-Fluoro-3-methoxyphenyl)hydrazine;dihydrochloride} 4-Fluoro-3-methoxyaniline+Hydrazine hydrate+Hydrochloric acid→(4-Fluoro-3-methoxyphenyl)hydrazine;dihydrochloride

Industrial Production Methods

In an industrial setting, the production of (4-Fluoro-3-methoxyphenyl)hydrazine;dihydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and the product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-methoxyphenyl)hydrazine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of azo compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenylhydrazine derivatives.

Scientific Research Applications

(4-Fluoro-3-methoxyphenyl)hydrazine;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-methoxyphenyl)hydrazine;dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or interacting with specific amino acid residues. The pathways involved include the inhibition of metabolic enzymes and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylhydrazine Dihydrochlorides

4-Methoxyphenylhydrazine Hydrochloride (CAS 19501-58-7)
  • Structural Differences : Lacks the fluorine substituent present in the target compound.
  • Properties : Exhibits a similarity score of 0.73 compared to (4-Fluoro-3-methoxyphenyl)hydrazine dihydrochloride, indicating comparable solubility and synthetic utility but reduced electrophilicity due to the absence of fluorine .
  • Applications : Widely used as a pharmaceutical intermediate for antimalarial and antifungal agents .
3-Methoxyphenylhydrazine Hydrochloride (CAS 39232-91-2)
  • Structural Differences : Methoxy group at the meta position without fluorine.
  • Properties : Similarity score of 0.73; reduced steric hindrance compared to the target compound may enhance reactivity in nucleophilic substitutions .
(2,5-Difluorophenyl)hydrazine Hydrochloride (CAS 175135-73-6)
  • Structural Differences : Contains two fluorine atoms at ortho and para positions.
  • Properties: Higher electronegativity increases acidity and oxidative instability compared to the mono-fluoro target compound .

Alkyl-Substituted Hydrazine Dihydrochlorides

1,2-Dimethylhydrazine Dihydrochloride
  • Structural Differences : Features methyl groups instead of aromatic substituents.
  • Properties: Highly carcinogenic, inducing angiosarcomas in animal studies (89% incidence in female hamsters) . This contrasts with the target compound, which lacks alkyl groups linked to carcinogenicity.
Hydrazine Dihydrochloride (CAS 5341-61-7)
  • Structural Differences: No aromatic or substituent groups.
  • Properties: A strong reducing agent used in semiconductor passivation (e.g., GaAs nanowires) due to its ability to form stable Ga–N bonds.

Physicochemical and Stability Comparisons

Compound Melting Point (°C) Solubility Stability Notes
(4-Fluoro-3-methoxyphenyl)hydrazine dihydrochloride Not reported Water-soluble Moderate stability; sensitive to strong bases
Diphenyl-dibenzylhydrazine dihydrochloride 215.5 Low solubility Low stability due to weak N–N bonds
Hydrazine dihydrochloride N/A Highly water-soluble Stable in weakly alkaline solutions

Key Observations :

  • Aromatic substituents enhance thermal stability but may reduce solubility in non-polar solvents.
  • Fluorine and methoxy groups in the target compound balance electron effects, improving suitability for controlled syntheses (e.g., pyridazinones) .

Materials Science

  • Hydrazine Dihydrochloride: Stabilizes tin-based perovskite solar cells (TPSCs), improving conductivity and longevity .

Market and Industrial Relevance

  • Hydrazine Dihydrochloride : Global market driven by applications in photography, agrochemicals, and electronics .
  • Target Compound : Niche demand as a specialty pharmaceutical intermediate, with suppliers like AKOS015845413 and SCHEMBL735826 .

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